molecular formula C8H7F2NO B13249068 1-(3-Aminophenyl)-2,2-difluoroethan-1-one

1-(3-Aminophenyl)-2,2-difluoroethan-1-one

Cat. No.: B13249068
M. Wt: 171.14 g/mol
InChI Key: VGLWUPPJLWVAPU-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-nitrobenzaldehyde with difluoroacetic acid under reductive conditions. The nitro group is reduced to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure the selective reduction of the nitro group without affecting the difluoroethanone moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Aminophenyl)-2,2-difluoroethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethanone moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

    1-(3-Aminophenyl)ethan-1-one: Lacks the difluoro substitution, leading to different chemical properties and reactivity.

    1-(3-Aminophenyl)-2,2-dichloroethan-1-one: Contains chlorine atoms instead of fluorine, resulting in different electronic and steric effects.

    1-(3-Aminophenyl)-2,2-dibromoethan-1-one:

Uniqueness: 1-(3-Aminophenyl)-2,2-difluoroethan-1-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

1-(3-aminophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H7F2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2

InChI Key

VGLWUPPJLWVAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C(F)F

Origin of Product

United States

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